
2-Chloro-4-methyl-1,1'-biphenyl
Overview
Description
2-Chloro-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H11Cl It is a derivative of biphenyl, where one hydrogen atom on the biphenyl structure is replaced by a chlorine atom and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methyl-1,1’-biphenyl can be synthesized through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 2-chlorobiphenyl with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Grignard Reaction: Another method involves the reaction of 2-chlorobiphenyl with methylmagnesium bromide (a Grignard reagent) to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of 2-Chloro-4-methyl-1,1’-biphenyl often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine or methyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, or nitric acid can be used under acidic conditions.
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid are commonly used oxidizing agents.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives depending on the substituent introduced.
Oxidation Reactions: The major product is 2-chloro-4-carboxy-1,1’-biphenyl.
Scientific Research Applications
2-Chloro-4-methyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-1,1’-biphenyl in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the chlorine atom acts as a directing group, influencing the position of incoming substituents on the aromatic ring . In oxidation reactions, the methyl group is susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobiphenyl: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
4-Methylbiphenyl:
Uniqueness
2-Chloro-4-methyl-1,1’-biphenyl is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity patterns. This dual substitution allows for a broader range of chemical transformations and applications compared to its mono-substituted counterparts.
Properties
IUPAC Name |
2-chloro-4-methyl-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKCCWKKKJIEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629169 | |
| Record name | 2-Chloro-4-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19493-33-5 | |
| Record name | 2-Chloro-4-methyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


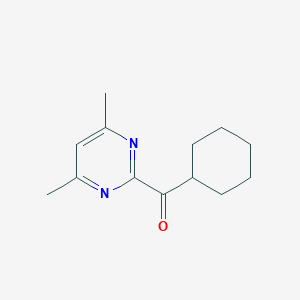


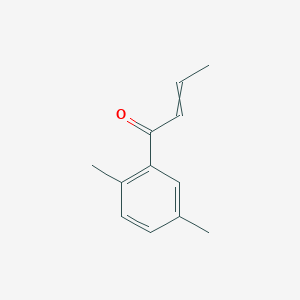
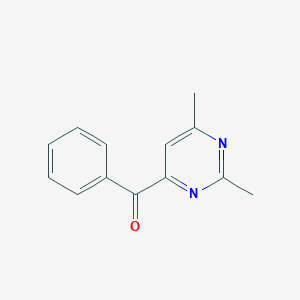
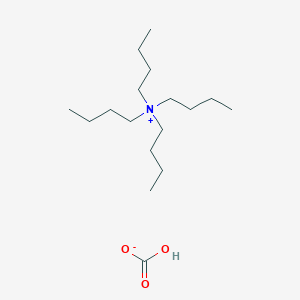

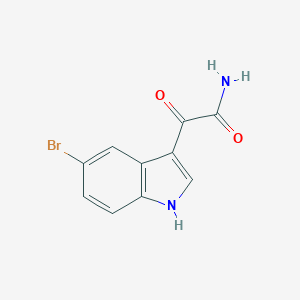
![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)



